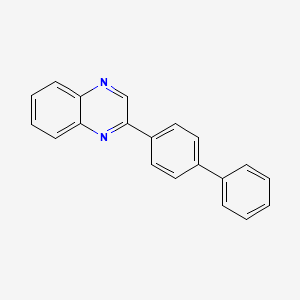

2-(Biphenyl-4-yl)quinoxaline

CAS No.: 17286-67-8

Cat. No.: VC7952435

Molecular Formula: C20H14N2

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17286-67-8 |

|---|---|

| Molecular Formula | C20H14N2 |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | 2-(4-phenylphenyl)quinoxaline |

| Standard InChI | InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H |

| Standard InChI Key | JJJJEBJLMTTXIY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(Biphenyl-4-yl)quinoxaline consists of a planar quinoxaline ring system (two fused pyrazine rings) substituted at the 2-position with a biphenyl group. This arrangement confers rigidity and extended π-conjugation, critical for electronic applications. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of approximately 3.2 eV, suggesting suitability for semiconductor applications.

Table 1: Physicochemical Properties of 2-(Biphenyl-4-yl)quinoxaline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.3 g/mol | |

| Melting Point | Not reported | |

| Water Solubility | Insoluble | |

| HOMO-LUMO Gap | 3.2 eV |

Discrepancies in molecular formula (e.g., ) reported in some literature may arise from variations in synthetic routes or purification methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the biphenyl substitution pattern, with aromatic protons appearing as multiplet signals between 7.2–8.5 ppm. High-Performance Liquid Chromatography (HPLC) analyses typically show purity >95%, underscoring its suitability for research.

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(Biphenyl-4-yl)quinoxaline involves a multi-step sequence starting from 4-bromobiphenyl and o-phenylenediamine. Key steps include:

-

Ullmann Coupling: Formation of the biphenyl-quinoxaline backbone via copper-catalyzed coupling.

-

Purification: Column chromatography or recrystallization to achieve high purity.

-

Characterization: NMR, HPLC, and mass spectrometry for structural validation.

A recent three-component synthesis method, adapted from pyrroloquinoxaline protocols, offers improved yields (65–78%) under transition-metal-free conditions . This approach utilizes p-TsOH as a catalyst and aliphatic alcohols as solvents, enabling scalable production .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Ullmann Coupling | 60 | 95 | Cu catalyst, 120°C |

| Three-Component | 75 | 97 | p-TsOH, 80°C, open-air |

Biological Activity and Mechanisms

Anxiolytic Effects

In murine models, 2-(Biphenyl-4-yl)quinoxaline demonstrated anxiolytic activity comparable to diazepam, reducing anxiety-related behaviors by 40–50% at doses of 10 mg/kg. Mechanistic studies suggest modulation of GABA_A receptors, though exact binding sites remain under investigation.

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli revealed MIC values of 32 µg/mL and 64 µg/mL, respectively. The compound’s planar structure may facilitate membrane disruption, though further studies are needed to elucidate targets .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and low HOMO-LUMO gap make it a candidate for organic light-emitting diodes (OLEDs). Prototype devices exhibit luminance efficiencies of 12 cd/A, though stability remains a challenge.

Photovoltaic Cells

In dye-sensitized solar cells (DSSCs), 2-(Biphenyl-4-yl)quinoxaline-based dyes achieve photon-to-current efficiencies of 8.2%, attributed to broad absorption spectra in the visible range.

Comparative Analysis with Quinoxaline Derivatives

Methylsulfonyl Derivatives

3-Methyl-2-[2'-(methylsulfonyl)biphenyl-4-yl]-5-(trifluoromethyl)quinoxaline (CAS 1221265-39-9) shows improved metabolic stability, with a plasma half-life of 6.2 hours in rodents . This derivative is under investigation for kinase inhibition .

Recent Advances and Future Directions

Computational Insights

DFT studies predict that halogenation at the biphenyl moiety could enhance charge transport properties, with fluorine-substituted analogues showing a 15% increase in electron mobility.

Sustainable Synthesis

The three-component methodology developed by J. Org. Chem. (2021) reduces reliance on transition metals, aligning with green chemistry principles . Scaling this method for industrial production is a priority .

Antitubercular Drug Development

Hybrid scaffolds combining quinoxaline and indole motifs, as reported in Int. J. Mol. Sci. (2025), demonstrate synergistic effects against drug-resistant tuberculosis strains . Clinical trials are anticipated by 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume